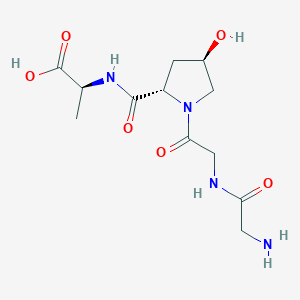

Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine is a peptide compound that consists of a sequence of amino acids, specifically glycine, hydroxyproline, and alanine

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Glycylglycyl-(4R)-4-Hydroxy-L-prolyl-L-alanin beinhaltet typischerweise die schrittweise Kupplung von Aminosäuren. Der Prozess beginnt mit der Schutzgruppenbildung von funktionellen Gruppen, um unerwünschte Reaktionen zu verhindern. Die Aminosäuren werden dann unter Verwendung von Kupplungsreagenzien wie Carbodiimiden oder Phosphoniumsalzen aktiviert, die die Bildung von Peptidbindungen ermöglichen. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln wie Dimethylformamid oder Dichlormethan, und die Reaktionen werden bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Festphasenpeptidsynthese (SPPS) beinhalten, die eine effiziente und skalierbare Produktion von Peptiden ermöglicht. Bei der SPPS wird das Peptid an einem festen Träger synthetisiert, und jede Aminosäure wird sequentiell an die wachsende Kette hinzugefügt. Nach Beendigung der Synthese wird das Peptid vom festen Träger abgespalten und mittels Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Chemische Reaktionsanalyse

Reaktionstypen

Glycylglycyl-(4R)-4-Hydroxy-L-prolyl-L-alanin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Hydroxyprolinrest kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen des Peptids verändern.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können unter milden Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt.

Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride beinhalten, oft in Gegenwart einer Base wie Triethylamin.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation des Hydroxyprolinrests zu Ketoderivaten führen, während die Reduktion zur Bildung von Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Glycylglycyl-(4R)-4-Hydroxy-L-prolyl-L-alanin hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung für die Untersuchung der Peptidsynthese und von Reaktionen verwendet.

Biologie: Die Verbindung wird in der Forschung zu Protein-Protein-Interaktionen und Enzym-Substrat-Spezifität eingesetzt.

Medizin: Sie hat potenzielle therapeutische Anwendungen, einschließlich als Bestandteil von Peptid-basierten Medikamenten.

Industrie: Die Verbindung kann bei der Entwicklung von Biomaterialien und als Baustein für komplexere Peptide verwendet werden.

Analyse Chemischer Reaktionen

Types of Reactions

Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The hydroxyproline residue can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the peptide’s functional groups.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyproline residue may yield keto derivatives, while reduction can lead to the formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

Biology: The compound is utilized in research on protein-protein interactions and enzyme-substrate specificity.

Medicine: It has potential therapeutic applications, including as a component of peptide-based drugs.

Industry: The compound can be used in the development of biomaterials and as a building block for more complex peptides.

Wirkmechanismus

Der Wirkungsmechanismus von Glycylglycyl-(4R)-4-Hydroxy-L-prolyl-L-alanin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Peptid kann über Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und elektrostatische Kräfte an diese Zielstrukturen binden. Diese Bindung kann die Aktivität des Ziels modulieren und zu verschiedenen biologischen Effekten führen. Die beteiligten Wege können Signaltransduktionskaskaden, enzymatische Reaktionen und zelluläre Aufnahmemechanismen umfassen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glycylglycin: Ein einfacheres Dipeptid, das aus zwei Glycinresten besteht.

Glycyl-(4R)-4-Hydroxy-L-prolin: Ein verwandtes Peptid mit einer ähnlichen Struktur, aber ohne den Alaninrest.

Glycyl-L-alanin: Ein weiteres verwandtes Peptid mit Glycin- und Alaninresten.

Einzigartigkeit

Glycylglycyl-(4R)-4-Hydroxy-L-prolyl-L-alanin ist aufgrund des Vorhandenseins des Hydroxyprolinrests einzigartig, der spezifische strukturelle und funktionelle Eigenschaften verleiht. Dieser Rest kann die Stabilität des Peptids erhöhen und seine Wechselwirkungen mit molekularen Zielstrukturen beeinflussen, wodurch es sich von anderen ähnlichen Verbindungen unterscheidet.

Eigenschaften

CAS-Nummer |

189249-14-7 |

|---|---|

Molekularformel |

C12H20N4O6 |

Molekulargewicht |

316.31 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,4R)-1-[2-[(2-aminoacetyl)amino]acetyl]-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C12H20N4O6/c1-6(12(21)22)15-11(20)8-2-7(17)5-16(8)10(19)4-14-9(18)3-13/h6-8,17H,2-5,13H2,1H3,(H,14,18)(H,15,20)(H,21,22)/t6-,7+,8-/m0/s1 |

InChI-Schlüssel |

XBXGOMJDAZWAFJ-RNJXMRFFSA-N |

Isomerische SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1C[C@H](CN1C(=O)CNC(=O)CN)O |

Kanonische SMILES |

CC(C(=O)O)NC(=O)C1CC(CN1C(=O)CNC(=O)CN)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate](/img/structure/B12578103.png)

![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)

![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)

![3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine](/img/structure/B12578163.png)

![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)

![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)

![2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12578177.png)